Nav1.7 Sodium Channel Inhibition: 2-Pyridyl Ethyl Ester Shows Defined Baseline Activity for Pain Target Screening
Ethyl 4-oxo-4-(2-pyridyl)butyrate exhibits a measurable IC50 of 4040 nM against human Nav1.7 sodium channels expressed in HEK293 cells, providing a validated baseline for fragment-based screening campaigns [1]. In contrast, optimized Nav1.7 inhibitors from the same chemical series demonstrate IC50 values as low as 21 nM under identical assay conditions, representing a >190-fold improvement in potency that highlights the scaffold's tractability for medicinal chemistry optimization [2]. The 3-pyridyl positional isomer (CAS 59086-27-0) and 4-pyridyl isomer (CAS 25370-46-1) lack publicly reported Nav1.7 activity data, precluding direct potency comparison but establishing the 2-pyridyl variant as the characterized reference standard for this target class.
| Evidence Dimension | Nav1.7 sodium channel inhibition (IC50) |
|---|---|
| Target Compound Data | 4040 nM |
| Comparator Or Baseline | Optimized analog (CHEMBL4068937): 21 nM |
| Quantified Difference | >190-fold lower potency (fragment vs. optimized lead) |
| Conditions | PatchXpress automated electrophysiology; HEK293 cells stably transfected with human Nav1.7; 50% inactivated state; holding potential yielding 20-50% inactivation; pulsed to -10 mV for 20 ms at 0.1 Hz |
Why This Matters
Provides a reproducible baseline IC50 for establishing structure-activity relationships (SAR) in Nav1.7 inhibitor programs, enabling quantitative assessment of potency gains from subsequent chemical modifications.
- [1] ChEMBL Interaction Report. CHEMBL3687714: IC50 = 4040 nM against human Nav1.7. TargetMine Database. View Source
- [2] BindingDB. BDBM50242509 (CHEMBL4068937): IC50 = 21 nM against 50% inactivated human Nav1.7alpha in HEK293 cells. View Source
